Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)- Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)- Crisdesalazine, also known as AAD-2004, is a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor potentially for the treatment of Alzheimer's type dementia, Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), Arthritis, Depression, Diabetes and Pancreatitis. AAD-2004 markedly suppressed neuronal loss and neuritic atrophy, and partially reversed depleted expression of calbindin in the brain of Tg-beta-CTF99/B6. AAD-2004 reduces autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span.
Brand Name: Vulcanchem
CAS No.: 927685-43-6
VCID: VC0524456
InChI: InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23)
SMILES: C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol

Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-

CAS No.: 927685-43-6

Inhibitors

VCID: VC0524456

Molecular Formula: C16H14F3NO3

Molecular Weight: 325.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)- - 927685-43-6

CAS No. 927685-43-6
Product Name Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
IUPAC Name 2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid
Standard InChI InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23)
Standard InChIKey UTMVACIBQLDZLP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Appearance Solid powder
Description Crisdesalazine, also known as AAD-2004, is a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor potentially for the treatment of Alzheimer's type dementia, Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), Arthritis, Depression, Diabetes and Pancreatitis. AAD-2004 markedly suppressed neuronal loss and neuritic atrophy, and partially reversed depleted expression of calbindin in the brain of Tg-beta-CTF99/B6. AAD-2004 reduces autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-hydroxy-5-(2-(4-trifluoromethylphenyl)ethylamino)benzoic acid
AAD-2004
Reference 1: Baek IS, Kim TK, Seo JS, Lee KW, Lee YA, Cho J, Gwag BJ, Han PL. AAD-2004 Attenuates Progressive Neuronal Loss in the Brain of Tg-betaCTF99/B6 Mouse Model of Alzheimer Disease. Exp Neurobiol. 2013 Mar;22(1):31-7. doi: 10.5607/en.2013.22.1.31. PubMed PMID: 23585720; PubMed Central PMCID: PMC3620456.
2: Shin JH, Lee YA, Lee JK, Lee YB, Cho W, Im DS, Lee JH, Yun BS, Springer JE, Gwag BJ. Concurrent blockade of free radical and microsomal prostaglandin E synthase-1-mediated PGE2 production improves safety and efficacy in a mouse model of amyotrophic lateral sclerosis. J Neurochem. 2012 Sep;122(5):952-61. doi: 10.1111/j.1471-4159.2012.07771.x. PubMed PMID: 22537108.
PubChem Compound 16042343
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator